![molecular formula C29H42N7O18P3S B1246203 Phenoxyacetyl-CoA](/img/structure/B1246203.png)
Phenoxyacetyl-CoA
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Overview
Description
Phenoxyacetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of phenoxyacetic acid. It derives from a phenoxyacetic acid.
Scientific Research Applications
Biosynthesis of Antibiotics
Penicillin Production
Phenoxyacetyl-CoA serves as a critical precursor in the biosynthetic pathway of penicillins. Specifically, it is involved in the acylation of 6-aminopenicillanic acid (6-APA) to produce various penicillin derivatives. The enzyme acyl-CoA:6-APA acyltransferase catalyzes this reaction, where this compound acts as the acyl donor. Research has shown that modifications to the this compound structure can lead to the synthesis of novel penicillin derivatives with enhanced antibacterial properties .
Enzymatic Mechanisms
Studies have identified specific enzymes responsible for activating this compound, highlighting its role in antibiotic biosynthesis. For instance, the phenylacetyl-CoA ligase gene from Penicillium chrysogenum has been cloned and characterized, demonstrating its importance in increasing penicillin production through genetic amplification . The disruption of this gene significantly reduces both this compound ligase activity and penicillin yield, illustrating the compound's crucial role in antibiotic synthesis .
Therapeutic Applications
Antibacterial Activity
this compound derivatives exhibit notable antibacterial properties. Research indicates that compounds derived from this compound can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics . The ability to modify the acyl chain length and structure allows for tailored antibacterial activity against resistant strains.
Cancer Treatment
Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, certain modifications have shown promise in targeting specific cancer types by inducing apoptosis in malignant cells while sparing normal tissues . This suggests potential therapeutic applications beyond antibiotic use, particularly in oncology.
Biotechnological Innovations
Synthetic Biology
The integration of this compound into synthetic biology frameworks has opened avenues for engineering microbial strains capable of producing high-value pharmaceuticals. By manipulating metabolic pathways to enhance the flux towards this compound, researchers can optimize the production of desired compounds, including advanced antibiotics and anticancer agents .
Nanotechnology Applications
this compound has also found applications in nanotechnology, particularly in developing nanoparticles for drug delivery systems. Its chemical properties allow for the functionalization of nanoparticles, enhancing their stability and bioavailability while enabling targeted delivery mechanisms for therapeutic agents .
Case Studies and Research Findings
Properties
Molecular Formula |
C29H42N7O18P3S |
---|---|
Molecular Weight |
901.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate |
InChI |
InChI=1S/C29H42N7O18P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-58-20(38)13-49-17-6-4-3-5-7-17)14-51-57(47,48)54-56(45,46)50-12-18-23(53-55(42,43)44)22(39)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
SBPBPUFWNOBPMN-CECATXLMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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